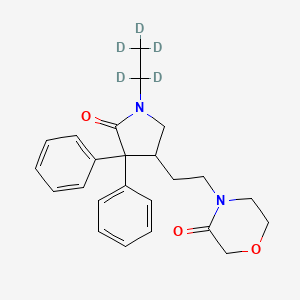
2-Ketodoxapram-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ketodoxapram-d5 is a deuterium-labeled derivative of 2-Ketodoxapram. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ketodoxapram-d5 involves the incorporation of deuterium into the 2-Ketodoxapram molecule. The process typically includes the following steps:
Purification: The purification of the deuterated compound to achieve the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor molecule.
High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of the final product.
化学反応の分析
Types of Reactions
2-Ketodoxapram-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may revert it to its original form .
科学的研究の応用
2-Ketodoxapram-d5 is widely used in scientific research, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of 2-Ketodoxapram-d5 is similar to that of 2-Ketodoxapram. It acts as a respiratory stimulant by targeting the peripheral carotid chemoreceptors. This stimulation is thought to occur through the inhibition of certain potassium channels, leading to increased respiratory activity .
類似化合物との比較
Similar Compounds
2-Ketodoxapram: The non-deuterated form of 2-Ketodoxapram-d5.
Doxapram: A related compound used as a respiratory stimulant.
Other Deuterated Compounds: Such as deuterated benzene or deuterated ethanol.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior and interactions .
特性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
4-[2-[5-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i1D3,2D2 |
InChIキー |
LLCHHQQQMSDZLP-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O |
正規SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


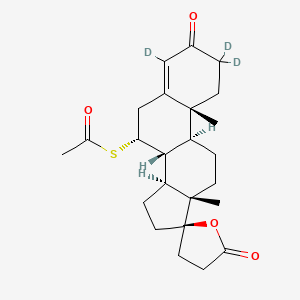
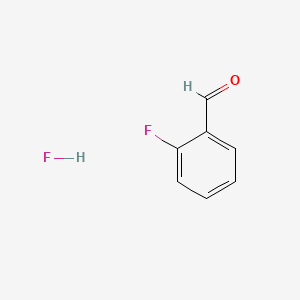

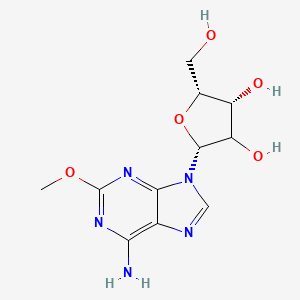




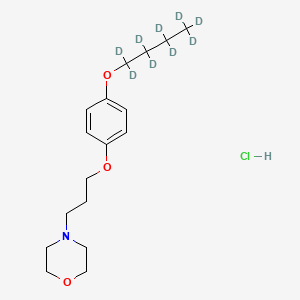
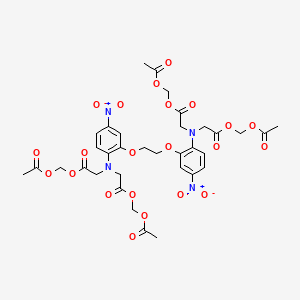


![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
